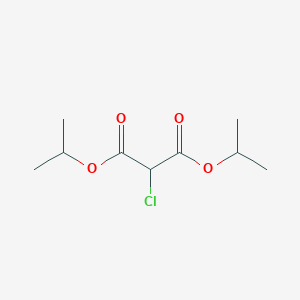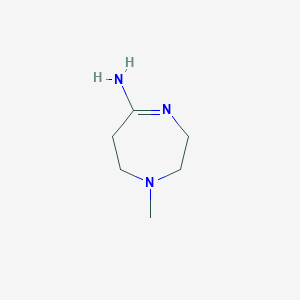
1-Methyl-5-iminohexahydro-1H-1,4-diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methyl-5-iminohexahydro-1H-1,4-diazepine” is a compound that belongs to the class of 1,4-diazepines . 1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds and are associated with a wide range of biological activities . They are potential analgesic, antimalarial, antitrypanosomal, antileishmanial, and antitumor agents .
Synthesis Analysis
The synthesis of 1,4-diazepines has been a topic of research worldwide . They are synthesized by assembling 5-substituted 3-methyl-1-phenyl-pyrazole-4-carbaldehydes of varied nature with different cyclic diketones and aromatic diamines successfully in the presence of indium chloride in acetonitrile, at room temperature .Molecular Structure Analysis
The molecular formula of “1-Methyl-5-iminohexahydro-1H-1,4-diazepine” is C14H20N2O2 . The molecular weight is 248.32 .Chemical Reactions Analysis
1,4-Diazepines are known for their reactivity and synthetic schemes . They have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .Physical And Chemical Properties Analysis
The predicted boiling point of “1-Methyl-5-iminohexahydro-1H-1,4-diazepine” is 373.9±35.0 °C and its predicted density is 1.081±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Safety And Hazards
Orientations Futures
1,4-Diazepines have significant importance due to their biological activities . They could be explored for potential use in the pharmaceutical industries . New lines of research related to diazepines are being considered, which not only include new therapeutic uses but also the adverse effects in short and long term .
Propriétés
IUPAC Name |
4-methyl-2,3,5,6-tetrahydro-1,4-diazepin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c1-9-4-2-6(7)8-3-5-9/h2-5H2,1H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKLXDHMHQEJKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-iminohexahydro-1H-1,4-diazepine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

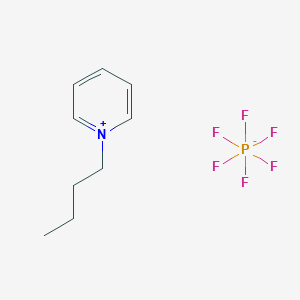
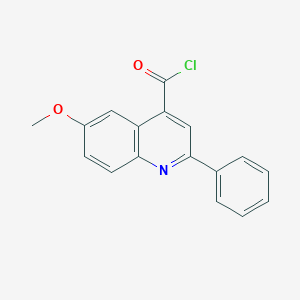
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
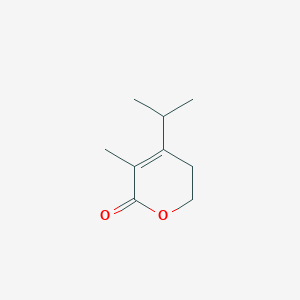
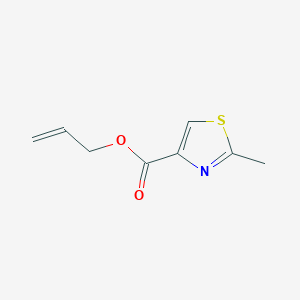




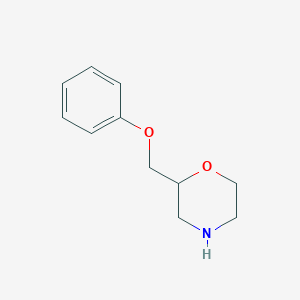
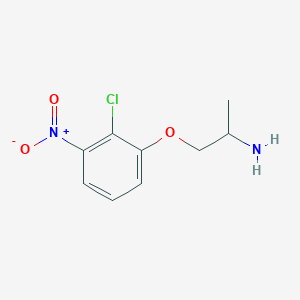

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)
